

# physical and chemical properties of 2-bromo-3-methylbutyric acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-3-methylbutyric acid

Cat. No.: B146032

[Get Quote](#)

## An In-depth Technical Guide to 2-Bromo-3-methylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Bromo-3-methylbutyric acid**, also known as  $\alpha$ -bromoisovaleric acid, is a halogenated carboxylic acid with significant applications in organic synthesis. Its structural features, including a chiral center at the  $\alpha$ -carbon, make it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[1]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of **2-bromo-3-methylbutyric acid**, detailed experimental protocols for its synthesis, and spectroscopic data for its characterization.

### Physical and Chemical Properties

**2-Bromo-3-methylbutyric acid** is a white to beige crystalline solid at room temperature.<sup>[1][2]</sup> It is soluble in alcohols and other organic solvents but has limited solubility in water.<sup>[3]</sup> The key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	565-74-2	[1]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> BrO <sub>2</sub>	[1]
Molecular Weight	181.03 g/mol	[3]
Appearance	White to beige crystalline powder or chunks	[1][2]
Melting Point	39-42 °C	[1][2]
Boiling Point	124-126 °C at 20 mmHg	[1][2]
Density	1.513 g/cm <sup>3</sup>	[1]
Flash Point	107 °C (closed cup)	[1]
pKa (Predicted)	3.00 ± 0.10	[3]
Solubility	Soluble in alcohol	[3]

## Synthesis

The most common method for the synthesis of **2-bromo-3-methylbutyric acid** is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the  $\alpha$ -bromination of 3-methylbutyric acid (isovaleric acid).[1]

## Experimental Protocol: Hell-Volhard-Zelinsky Reaction

This protocol describes the synthesis of **2-bromo-3-methylbutyric acid** from 3-methylbutyric acid.

Materials:

- 3-methylbutyric acid (isovaleric acid)
- Red phosphorus
- Bromine

- Dichloromethane (or other suitable solvent)
- Hydrochloric acid (for workup)
- Sodium sulfate (for drying)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylbutyric acid and a catalytic amount of red phosphorus.
- Slowly add bromine to the reaction mixture through the dropping funnel. The reaction is exothermic and should be controlled by the rate of bromine addition.
- After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.
- Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.
- Wash the combined organic layers with water and then with a saturated solution of sodium bicarbonate to remove any unreacted acid.

- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by distillation under reduced pressure.

## Chemical Reactivity and Applications

The reactivity of **2-bromo-3-methylbutyric acid** is primarily centered around the carboxylic acid and the  $\alpha$ -bromo functional groups. The bromine atom is a good leaving group, making the  $\alpha$ -carbon susceptible to nucleophilic substitution. This reactivity is exploited in the synthesis of various compounds, including amino acids and their derivatives. For instance, it has been used in the preparation of optically active N-methylvalines.<sup>[1][2]</sup> Its derivatives also find applications in the development of pharmaceuticals, such as antihypertensive agents and antibiotics, as well as in the agrochemical sector for the production of herbicides and pesticides.<sup>[1]</sup>

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **2-bromo-3-methylbutyric acid** are not readily available in the public domain, typical chemical shifts can be predicted based on its structure.

- $^1\text{H}$  NMR:
  - The proton on the  $\alpha$ -carbon ( $\text{CH-Br}$ ) is expected to appear as a doublet in the region of 4.0-4.5 ppm.
  - The proton on the  $\beta$ -carbon ( $\text{CH-CH}_3$ ) would likely be a multiplet around 2.2-2.6 ppm.
  - The methyl protons ( $\text{CH}_3$ ) would appear as doublets in the upfield region, around 1.0-1.3 ppm.
  - The acidic proton of the carboxylic acid will be a broad singlet, typically downfield ( $>10$  ppm), and its position is highly dependent on the solvent and concentration.
- $^{13}\text{C}$  NMR:
  - The carbonyl carbon ( $\text{C=O}$ ) is expected in the range of 170-180 ppm.

- The  $\alpha$ -carbon (C-Br) would likely be found between 40-50 ppm.
- The  $\beta$ -carbon (C-(CH<sub>3</sub>)<sub>2</sub>) is expected around 30-35 ppm.
- The methyl carbons (CH<sub>3</sub>) would appear in the upfield region, typically between 15-20 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-bromo-3-methylbutyric acid** is expected to show characteristic absorption bands for the functional groups present.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (carboxylic acid)	2500-3300	Broad
C=O stretch (carboxylic acid)	1700-1725	Strong
C-O stretch (carboxylic acid)	1210-1320	Medium
C-Br stretch	500-600	Medium-Strong

## Mass Spectrometry (MS)

The mass spectrum of **2-bromo-3-methylbutyric acid** will exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, the molecular ion peak will appear as a doublet (M, M+2) with approximately equal intensity, corresponding to the two isotopes of bromine (<sup>79</sup>Br and <sup>81</sup>Br).

Expected Fragmentation:

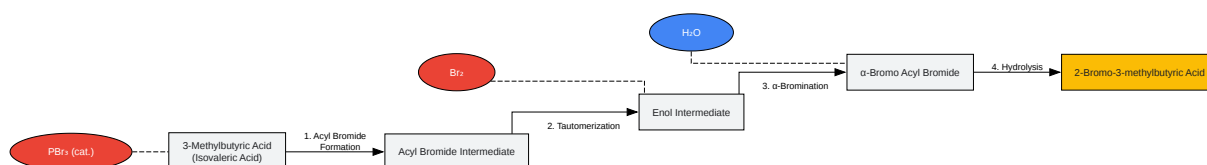
- Loss of Br (M-79/81)
- Loss of COOH (M-45)
- Loss of C<sub>3</sub>H<sub>7</sub> (isopropyl group)

## Safety and Handling

**2-Bromo-3-methylbutyric acid** is a corrosive and toxic substance. It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Visualization

### Synthesis Workflow: Hell-Volhard-Zelinsky Reaction



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. innospk.com [innospk.com]
- 2. 2-Bromo-3-methylbutyric acid CAS#: 565-74-2 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-bromo-3-methylbutyric acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146032#physical-and-chemical-properties-of-2-bromo-3-methylbutyric-acid\]](https://www.benchchem.com/product/b146032#physical-and-chemical-properties-of-2-bromo-3-methylbutyric-acid)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)